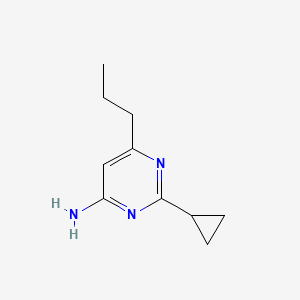
2-Cyclopropyl-6-propylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Pharmacology
2-Cyclopropyl-6-propylpyrimidin-4-amine: has shown potential in pharmacology due to its structural properties. The cyclopropyl group is known for its ability to impart stability and unique reactivity to pharmaceutical compounds . This compound could be utilized in the design of new drugs, particularly where the cyclopropyl group’s resistance to metabolic degradation is advantageous. It may also serve as a scaffold for developing inhibitors targeting specific proteins or enzymes within therapeutic research.
Biochemistry
In biochemistry, this compound’s cyclopropylamine moiety can be a key feature in studying enzyme-substrate interactions . Its incorporation into larger biomolecules could help in understanding the biochemical pathways where such structures are metabolically processed or inhibit specific biochemical reactions, providing insights into enzyme mechanisms.
Medicinal Chemistry
The unique structure of 2-Cyclopropyl-6-propylpyrimidin-4-amine makes it a valuable candidate for medicinal chemistry applications. It can be used to create bioisosteric replacements in drug molecules, potentially leading to compounds with improved pharmacokinetic properties or reduced toxicity . The cyclopropyl group can also influence the molecule’s binding affinity and selectivity towards biological targets.
Organic Synthesis
This compound can be employed in organic synthesis as a building block for constructing more complex molecules. Its reactive amine group allows for various functionalization reactions, making it a versatile intermediate for synthesizing a wide range of organic compounds . Additionally, the cyclopropyl group can undergo ring-opening reactions, providing access to new carbon skeletons.
Chemical Engineering
In chemical engineering, 2-Cyclopropyl-6-propylpyrimidin-4-amine could be studied for its flow dynamics and reaction kinetics in process engineering applications. Understanding how such compounds behave under different conditions can aid in optimizing industrial-scale synthesis and production processes .
Materials Science
The compound’s structural features could be explored in materials science for the development of novel materials with specific properties. For instance, incorporating the cyclopropylamine into polymers or coatings might enhance material strength or confer other desirable characteristics due to the inherent strain within the cyclopropyl ring .
properties
IUPAC Name |
2-cyclopropyl-6-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-3-8-6-9(11)13-10(12-8)7-4-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJCZJXCWANMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
